An In-Depth Technical Guide to the Physical Properties of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
An In-Depth Technical Guide to the Physical Properties of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Imidazole Intermediate
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a heterocyclic compound of significant interest within the realms of pharmaceutical research and development. As a functionalized imidazole, this molecule serves as a versatile building block in the synthesis of a wide array of more complex chemical entities. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The presence of a reactive chloroethyl side chain, coupled with the stability afforded by the hydrochloride salt form, makes this compound a valuable intermediate for introducing the 1-methyl-1H-imidazol-2-yl ethyl moiety into target molecules.
A thorough understanding of the physical properties of this hydrochloride salt is paramount for its effective utilization in synthetic chemistry and drug development. These properties dictate crucial parameters such as storage conditions, solubility in various solvent systems, and reactivity, all of which are critical for process optimization, formulation development, and ensuring the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the known physical characteristics of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, alongside methodologies for their determination.
Core Physicochemical Properties
The fundamental physical and chemical identifiers for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₀Cl₂N₂ | [2][3] |
| Molecular Weight | 181.06 g/mol | [2][3] |
| Appearance | Solid | [2] |
| CAS Number | 1390654-72-4 | [4] |
| MDL Number | MFCD22666531 | [2][5] |
Structural Representation and Isomerism
The chemical structure of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride consists of a 1-methylimidazole ring substituted at the 2-position with a 2-chloroethyl group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the imidazole ring.
InChI: 1S/C6H9ClN2.ClH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H[2] SMILES: Cl.Cn1ccnc1CCCl[2]
Thermal Properties
The thermal behavior of a compound is critical for determining its stability, storage conditions, and suitability for various manufacturing processes.
Melting Point
The melting point of a hygroscopic solid such as a hydrochloride salt should be determined using a calibrated melting point apparatus, employing a sealed capillary tube to minimize the influence of atmospheric moisture.
Caption: Workflow for Melting Point Determination of a Hygroscopic Solid.
Causality Behind Experimental Choices:
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Drying the sample: Essential to remove any absorbed water, which can act as an impurity and depress the melting point.[7]
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Sealed capillary: Prevents the absorption of atmospheric moisture during the heating process, which is crucial for hygroscopic materials.[8]
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Slow heating rate: Ensures thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate determination of the melting range.
Thermal Stability
While a specific boiling point is not available and likely not applicable due to decomposition, thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
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Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, TGA would reveal the onset temperature of decomposition. Imidazole derivatives generally exhibit good thermal stability.[9][10]
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Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can provide information on melting, crystallization, and decomposition. For hydrochloride salts, DSC can be used to accurately determine the melting endotherm and any decomposition exotherms.[11][12]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. As a hydrochloride salt, 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is expected to have significantly higher aqueous solubility compared to its free base due to the ionic nature of the salt.
Quantitative solubility data for this specific compound in various solvents is not widely published. However, a general solubility profile can be anticipated:
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High solubility in polar protic solvents like water and lower alcohols (methanol, ethanol).
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Limited solubility in less polar organic solvents such as dichloromethane and ethyl acetate.
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Poor solubility in non-polar solvents like hexanes and toluene.
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Caption: Shake-Flask Method for Equilibrium Solubility Determination.
Self-Validating System: To ensure that equilibrium has been reached, samples of the supernatant should be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility is considered to be at equilibrium when consecutive measurements show no significant change in concentration.
Spectroscopic and Analytical Data
Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride. While a public repository of spectra for this specific compound is not available, the expected spectral characteristics can be inferred from the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the two methylene groups of the chloroethyl chain, and the two non-equivalent protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the chloro group and the positively charged imidazolium ring.
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¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the two methylene carbons, and the three carbons of the imidazole ring.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to:
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C-H stretching vibrations of the methyl, methylene, and aromatic groups.
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C=N and C=C stretching vibrations within the imidazole ring.
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C-N stretching vibrations.
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A broad absorption band in the region of 2400-3200 cm⁻¹ is often observed for the N-H stretch of hydrochloride salts.
Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak corresponding to the free base (C₆H₉ClN₂), which has a molecular weight of 144.05 g/mol . The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).
Safety and Handling
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is classified as a hazardous substance.
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Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2]
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
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Storage: It is classified under Storage Class 11 - Combustible Solids.[2] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
Given its potential hygroscopicity, it is advisable to handle this compound in a controlled atmosphere (e.g., a glove box) for applications that are sensitive to moisture.
Conclusion
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ResearchGate. TGA, DTG and DSC curves for imidazol at 10 °C/min of heating rate. Available from: [Link]
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National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. Available from: [Link]
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ResearchGate. Thermogravimetric analysis (TGA) curves of the imidazole derivatives. Available from: [Link]
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